molecular formula C11H16N2O4S B129377 4'-Methyl-4'-thiothymidine CAS No. 152594-60-0

4'-Methyl-4'-thiothymidine

Cat. No. B129377
M. Wt: 272.32 g/mol
InChI Key: CWWKIGPGXZODQG-VAOFZXAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-4'-thiothymidine (also known as 4'-thio-2'-deoxythymidine or 4S-T) is a thymidine analog that has been widely used in scientific research. It is a modified nucleoside that has a sulfur atom at the 4'-position of the thymidine ring, instead of the oxygen atom found in natural thymidine. This modification confers unique properties to 4S-T, making it a valuable tool for studying DNA replication, repair, and transcription.

Mechanism Of Action

The mechanism of action of 4S-T involves its incorporation into DNA during replication. Due to the presence of the sulfur atom at the 4'-position, 4S-T forms a stable base pair with adenine, instead of the natural base pairing between thymine and adenine. This results in the formation of a mismatched base pair, which can lead to DNA replication errors and DNA damage.

Biochemical And Physiological Effects

The incorporation of 4S-T into DNA can lead to a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Additionally, 4S-T has been shown to induce DNA polymerase errors, leading to mutations and potentially contributing to cancer development.

Advantages And Limitations For Lab Experiments

The advantages of using 4S-T in lab experiments include its potency as a DNA polymerase inhibitor, its ability to induce DNA damage and replication errors, and its unique base pairing properties. However, there are also limitations to its use, including potential toxicity and the need for careful experimental design to avoid confounding effects.

Future Directions

There are several future directions for research involving 4S-T. One potential area is the development of new antiviral agents based on the structure of 4S-T. Additionally, further investigation into the mechanism of action of 4S-T and its effects on DNA replication fidelity could provide insights into the development of cancer and other diseases. Finally, the use of 4S-T in combination with other DNA-damaging agents could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of 4S-T involves several steps, starting from commercially available starting materials. The first step is the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 4'-position is then selectively deoxygenated with Lawesson's reagent to form the corresponding thiothymidine intermediate. The TBDMS group is then removed, and the resulting 4'-thiothymidine is deprotected to yield 4S-T.

Scientific Research Applications

4S-T has been widely used in scientific research as a tool to study DNA replication, repair, and transcription. It is a potent inhibitor of DNA polymerases, including HIV-1 reverse transcriptase, and has been used as a potential antiviral agent. Additionally, 4S-T has been used to study the role of DNA polymerase fidelity in cancer development, as well as to investigate the mechanism of action of DNA-damaging agents.

properties

CAS RN

152594-60-0

Product Name

4'-Methyl-4'-thiothymidine

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methylthiolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1

InChI Key

CWWKIGPGXZODQG-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](S2)(C)CO)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O

synonyms

2'-deoxy-4'-methyl-4'-thiothymidine
4'-methyl-4'-thiothymidine

Origin of Product

United States

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